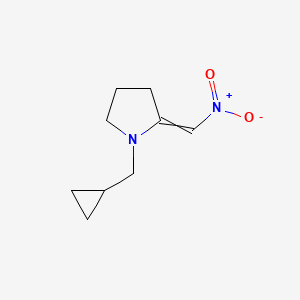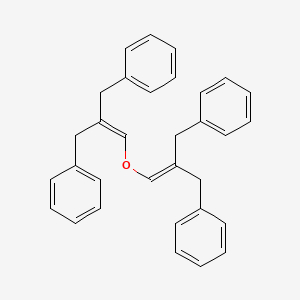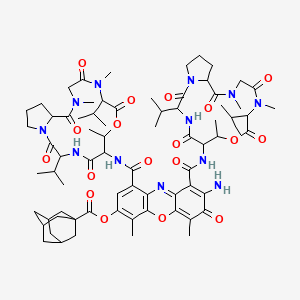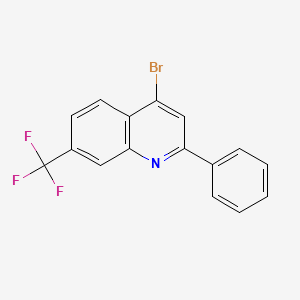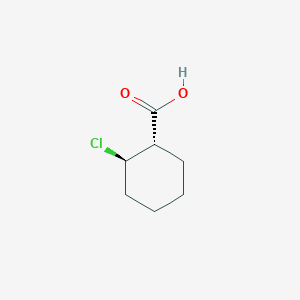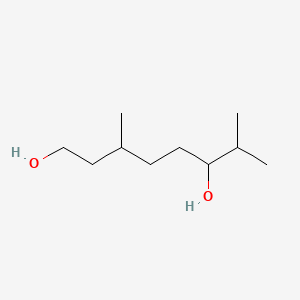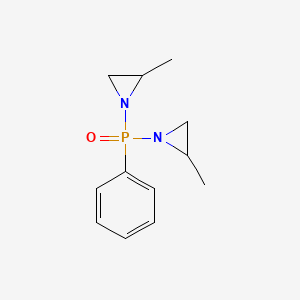
Aziridine, 1,1'-(phenylphosphinylidene)bis[2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) is a chemical compound with the molecular formula C12H17N2OP. It is known for its unique structure, which includes a phenyl group attached to a phosphonoyl group, and two aziridine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) typically involves the reaction of phenylphosphonic dichloride with 2-methylaziridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{PhP(O)Cl}_2 + 2 \text{CH}_3\text{NCH}_2\text{CH}_2 \rightarrow \text{PhP(O)(NCH}_2\text{CH}_2\text{CH}_3)_2 + 2 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphines.
Substitution: The aziridine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine rings under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce various substituted aziridines .
Applications De Recherche Scientifique
1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: Used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism by which 1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) exerts its effects involves its ability to interact with various molecular targets. The aziridine rings can form covalent bonds with nucleophiles, leading to modifications of proteins and other biomolecules. This reactivity is exploited in both research and industrial applications to achieve specific outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-methylaziridine-1-yl)phenylphosphine oxide
- 1,1’-(Phenylphosphinylidene)bis[2-methylaziridine]
- Bis(2-methyl-1-aziridinyl)phenylphosphine oxide
Uniqueness
1,1’-(Phenylphosphonoyl)bis(2-methylaziridine) is unique due to its specific combination of a phenyl group, a phosphonoyl group, and two aziridine rings. This structure imparts distinct reactivity and properties, making it valuable in various applications compared to its similar counterparts.
Propriétés
Numéro CAS |
57-40-9 |
|---|---|
Formule moléculaire |
C12H17N2OP |
Poids moléculaire |
236.25 g/mol |
Nom IUPAC |
2-methyl-1-[(2-methylaziridin-1-yl)-phenylphosphoryl]aziridine |
InChI |
InChI=1S/C12H17N2OP/c1-10-8-13(10)16(15,14-9-11(14)2)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Clé InChI |
YOYMEKJZSAQGNB-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1P(=O)(C2=CC=CC=C2)N3CC3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


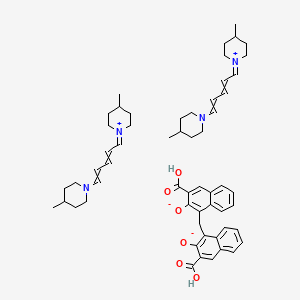
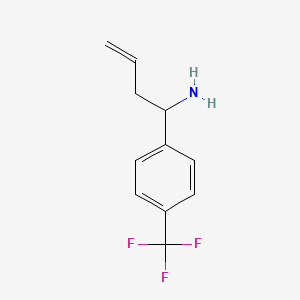
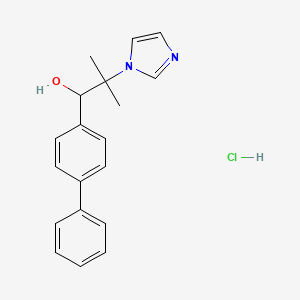
![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)

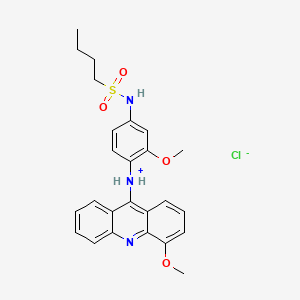
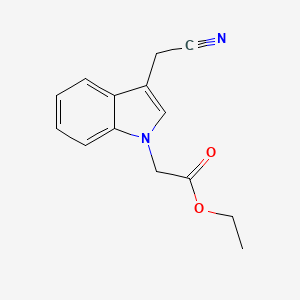
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)
